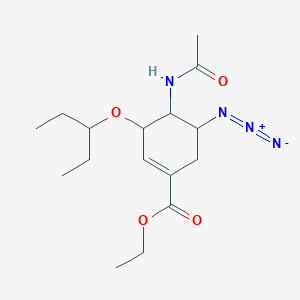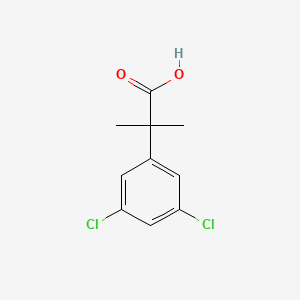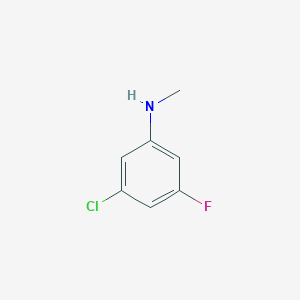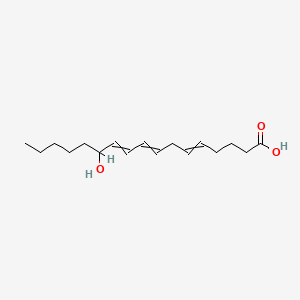
1-(3,5-Bis(trifluoromethyl)phenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Bis(trifluoromethyl)phenyl)-1H-imidazole is an organic compound characterized by the presence of an imidazole ring substituted with a 3,5-bis(trifluoromethyl)phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-1H-imidazole typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with an appropriate imidazole precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,5-Bis(trifluoromethyl)phenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can yield imidazole derivatives with altered electronic properties.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
1-(3,5-Bis(trifluoromethyl)phenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their biological functions. The pathways involved in its mechanism of action are often complex and may include multiple steps, such as signal transduction and gene expression regulation.
Comparaison Avec Des Composés Similaires
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as a catalyst in organic transformations.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Studied for their antimicrobial properties.
Uniqueness: 1-(3,5-Bis(trifluoromethyl)phenyl)-1H-imidazole is unique due to its specific substitution pattern and the presence of the imidazole ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H6F6N2 |
|---|---|
Poids moléculaire |
280.17 g/mol |
Nom IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]imidazole |
InChI |
InChI=1S/C11H6F6N2/c12-10(13,14)7-3-8(11(15,16)17)5-9(4-7)19-2-1-18-6-19/h1-6H |
Clé InChI |
UKVCJMKHZDYEDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B8705510.png)








![1-[(2-methoxyethoxy)methoxy]-4-nitroBenzene](/img/structure/B8705581.png)
![N-[5-amino-2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B8705586.png)
